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molecular formula C6H10N2O B8682738 1-Diazo-3,3-dimethyl-2-butanone CAS No. 6832-15-1

1-Diazo-3,3-dimethyl-2-butanone

Cat. No. B8682738
M. Wt: 126.16 g/mol
InChI Key: IMBUVEMJUKQLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06720347B2

Procedure details

To a stirred solution of chloroacetonitrile (40 mL) and boron trifluoride etherate (20 mL, 0.16 mmol) at 0° C. was added 1-diazo-3,3-dimethyl-2-butanone in chloroacetonitrile (40 mL) dropwise over a period of 20 minutes. After addition was complete, the mixture was stirred at 0° C. for one hour and then partitioned between saturated NaHCO3, solution (700 mL) and CH2Cl2 (500 mL). The aqueous solution was extracted with CH2Cl2 (500 mL) and the combined organic layers were washed with brine (400 mL) and dried over MgSO4. After filtration, the solution was concentrated and then distilled under vacuum using an oil bath temperature of 40° C. The 2-(chloromethyl)-5-t-butyloxazole (9.2 g, 44% overall from the acid chloride, C8H12ClNO, MS m/e 174 (M+H)+) was obtained as a light yellow oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[N+:10](=[CH:12][C:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15])=[N-].[Cl:19][CH2:20][C:21]#N>>[Cl:19][CH2:20][C:21]1[O:18][C:13]([C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:12][N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=CC(C(C)(C)C)=O
Name
Quantity
40 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
40 mL
Type
reactant
Smiles
ClCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
partitioned between saturated NaHCO3, solution (700 mL) and CH2Cl2 (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with CH2Cl2 (500 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
temperature of 40° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC=1OC(=CN1)C(C)(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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